Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene
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Overview
Description
Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene is a complex chemical compound known for its diverse applications in various industries. This compound is formed through the reaction of benzenamine (aniline) with isobutylene and 2,4,4-trimethylpentene, resulting in a mixture of products that exhibit unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene typically involves the alkylation of benzenamine with isobutylene and 2,4,4-trimethylpentene. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or aluminum chloride, to facilitate the alkylation process. The reaction conditions, including temperature and pressure, are optimized to achieve the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high throughput. The process involves the precise control of reactant feed rates, temperature, and pressure to maintain optimal reaction conditions. Post-reaction, the product mixture is subjected to purification steps such as distillation and crystallization to isolate the desired compounds.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst choice being critical factors.
Major Products
Scientific Research Applications
Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and polymers.
Biology: Studied for their potential biological activity and interactions with biomolecules.
Medicine: Investigated for their potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Employed as antioxidants in lubricants and fuels, as well as stabilizers in plastics and rubber.
Mechanism of Action
The mechanism of action of Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. These interactions can lead to changes in cellular processes, making the compound valuable in drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: Another aromatic amine with similar antioxidant properties.
N-Phenyl-1-naphthylamine: Used as an antioxidant in rubber and lubricants.
N-Phenyl-2-naphthylamine: Known for its use in the rubber industry as an antioxidant.
Uniqueness
Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene are unique due to their specific alkylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes them particularly effective as antioxidants and stabilizers, offering advantages over other similar compounds in certain applications.
Properties
CAS No. |
184378-08-3 |
---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
0 |
Synonyms |
Benzenamine, N-phenyl-, reaction products with isobutylene and 2,4,4-trimethylpentene |
Origin of Product |
United States |
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